ER-α Degradation Efficacy: Fluoromethyl Azetidine Side Chain in GDC-0927 Achieves Near-Complete Receptor Knockdown
The incorporation of a 3-(fluoromethyl)azetidine side chain into a bis-phenol chromene scaffold yielded compound 17ha (GDC-0927), which demonstrated an ER-α degradation efficacy of 97% in a tamoxifen-resistant breast cancer xenograft model [1]. In contrast, a closely related analog (compound 5a) with an alternative side chain exhibited only 91% degradation efficacy [1]. This 6% absolute increase in degradation efficacy was correlated with robust tumor regression, a functional outcome not observed with the less efficacious comparator despite its superior oral exposure [1].
| Evidence Dimension | ER-α degradation efficacy (in vivo xenograft model) |
|---|---|
| Target Compound Data | 97% degradation (compound 17ha/GDC-0927) |
| Comparator Or Baseline | 91% degradation (compound 5a, alternative side chain) |
| Quantified Difference | Absolute increase of 6 percentage points (97% vs 91%) |
| Conditions | Tamoxifen-resistant breast cancer xenograft model; efficacy recorded as percent of fulvestrant control |
Why This Matters
This direct, in vivo head-to-head comparison quantifies the functional superiority of the fluoromethyl azetidine side chain, directly linking this specific building block to clinical candidate performance.
- [1] Kahraman, M., Govek, S. P., Nagasawa, J., Lai, A., Bonnefous, C., Douglas, K., Sensintaffar, J., Liu, N., Lee, K., Aparicio, A., Kaufman, J., Qian, J., Shao, G., Prudente, R., Joseph, J. D., Darimont, B., Brigham, D., Heyman, R. A., Rix, P. J., Hager, J. H., & Smith, N. D. (2018). Maximizing ER-α Degradation Maximizes Activity in a Tamoxifen-Resistant Breast Cancer Model: Identification of GDC-0927. *ACS Medicinal Chemistry Letters*, 10(1), 50–55. View Source
